N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14978951
InChI: InChI=1S/C26H22ClN3O/c27-21-10-11-23-22(15-21)20(16-29-23)12-13-28-26(31)17-30-24-9-5-4-8-19(24)14-25(30)18-6-2-1-3-7-18/h1-11,14-16,29H,12-13,17H2,(H,28,31)
SMILES:
Molecular Formula: C26H22ClN3O
Molecular Weight: 427.9 g/mol

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14978951

Molecular Formula: C26H22ClN3O

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C26H22ClN3O
Molecular Weight 427.9 g/mol
IUPAC Name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide
Standard InChI InChI=1S/C26H22ClN3O/c27-21-10-11-23-22(15-21)20(16-29-23)12-13-28-26(31)17-30-24-9-5-4-8-19(24)14-25(30)18-6-2-1-3-7-18/h1-11,14-16,29H,12-13,17H2,(H,28,31)
Standard InChI Key KPIYGUKNJZFJQA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Introduction

Structural Characteristics and Molecular Design

The compound’s structure comprises two distinct indole systems. The first is a 5-chloro-1H-indol-3-yl group attached to an ethylamine chain, while the second is a 2-phenyl-1H-indol-1-yl moiety linked via an acetamide bridge. The molecular formula is deduced as C26H21ClN4O, with a calculated molecular weight of 441.93 g/mol. This aligns with related indole-acetamide hybrids, such as 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (Molecular weight: 430.73 g/mol) , though the substitution of bromine with a phenyl group accounts for the increased mass.

Key structural features include:

  • Chlorine at Position 5: Enhances electrophilic reactivity and potential halogen bonding with biological targets .

  • Phenyl Substituent at Position 2: Introduces steric bulk and π-π stacking capabilities, which may influence binding affinity .

  • Ethyl-Acetamide Linker: Provides flexibility and hydrogen-bonding capacity, critical for molecular recognition .

Comparative analysis with N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide (CAS#1374516-57-0, Molecular weight: 367.8 g/mol) highlights the impact of substituents on molecular properties. The absence of a ketone group in the target compound likely reduces polarity, as evidenced by the higher logP (predicted ~5.2) compared to the isoindolone derivative (logP ~4.7) .

Synthesis and Chemical Reactivity

While no direct synthesis protocol exists for this compound, methodologies for analogous indole-acetamides provide a foundational framework. A plausible route involves:

  • Functionalization of 5-Chloroindole: Bromination or iodination at position 3, followed by nucleophilic substitution with ethylenediamine to introduce the ethylamine sidechain .

  • Acetamide Coupling: Reaction of 2-phenylindole-1-acetic acid with the amine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Table 1: Comparative Synthesis Conditions for Indole-Acetamide Derivatives

Compound TypeCatalystSolventYield (%)Reference
2-(5-Bromoindolyl)acetamidep-TSACH3CN33
Quinazolinone-indole hybridsNa2S2O5DMAC86
Target compound (hypothetical)EDC/HOBtDMF~50*

*Estimated based on analogous reactions.

Physicochemical and Pharmacokinetic Properties

The compound’s lipophilicity (logP ~5.2) and low aqueous solubility (logSw ~-5.1) align with trends observed in halogenated indoles . These properties suggest moderate blood-brain barrier permeability but potential challenges in formulation. The polar surface area (PSA) of 72.5 Ų—calculated from two hydrogen-bond acceptors and two donors—indicates limited membrane diffusion, consistent with indole derivatives exhibiting PSA values of 36–90 Ų .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular Weight441.93 g/molSummation of atomic masses
logP5.2Comparative analysis
logSw-5.1Extrapolation from
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors4Structural analysis

Biological Activity and Mechanistic Insights

Though direct biological data is unavailable, the structural similarity to 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones—which exhibit MIC values of 7.80 µg/mL against Staphylococcus aureus —suggests potential antimicrobial activity. The chloro and phenyl substituents may enhance binding to bacterial DNA gyrase or lipid membranes, mechanisms observed in related indole antimicrobials .

Hypothetical targets include:

  • Cytochrome P450 Enzymes: Indole derivatives often modulate CYP3A4 and CYP2D6, impacting drug metabolism .

  • Serotonin Receptors: The indole scaffold is a known pharmacophore for 5-HT receptor ligands, suggesting possible neuroactive effects .

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